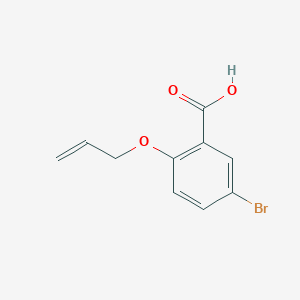

2-Allyloxy-5-bromobenzoic acid

Description

Properties

CAS No. |

62176-23-2 |

|---|---|

Molecular Formula |

C10H9BrO3 |

Molecular Weight |

257.08 g/mol |

IUPAC Name |

5-bromo-2-prop-2-enoxybenzoic acid |

InChI |

InChI=1S/C10H9BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13) |

InChI Key |

BUHHBVKYPJOWMU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C(=O)O |

Origin of Product |

United States |

Acid Base Extraction Precipitation :this is a Highly Effective Technique for Isolating Carboxylic Acids.

The aqueous layer from the initial extraction is separated and cooled in an ice bath.

It is then carefully acidified by the dropwise addition of a strong acid, such as hydrochloric acid (HCl), until the pH is approximately 2-3. chemicalbook.com

Protonation of the carboxylate salt renders the 2-Allyloxy-5-bromobenzoic acid insoluble in water, causing it to precipitate out as a solid.

The solid product is then collected by suction filtration, washed with cold water to remove residual inorganic salts, and dried. google.comgoogle.com

Recrystallization:for Further Purification, Recrystallization is a Common and Effective Method. the Crude, Dried Solid is Dissolved in a Minimum Amount of a Hot Solvent or Solvent Mixture in Which the Compound Has High Solubility at Elevated Temperatures but Low Solubility at Cooler Temperatures. As the Solution Cools, the Pure Product Crystallizes Out, Leaving Soluble Impurities Behind in the Mother Liquor.google.com

Table 3: Potential Solvents for Recrystallization of Substituted Benzoic Acids

| Solvent/System | Rationale |

| Ethanol/Water | The product is soluble in hot ethanol; water is added as an anti-solvent to induce crystallization upon cooling. |

| Ethyl Acetate/Hexanes | The product is dissolved in a minimal amount of refluxing ethyl acetate, followed by the addition of hexanes until precipitation begins. orgsyn.org |

| Toluene | A suitable non-polar solvent for recrystallizing aromatic acids. |

| Acetic Acid/Water | Often used for aromatic carboxylic acids. |

Column Chromatography:for Obtaining Material of Very High Purity, or for Separating the Product from Impurities with Similar Solubility, Silica Gel Column Chromatography Can Be Employed. the Crude Product is Dissolved in a Minimal Amount of Solvent and Loaded Onto a Silica Gel Column. a Solvent System, Typically a Mixture of a Non Polar Solvent Like Hexanes and a More Polar Solvent Like Ethyl Acetate , is Used As the Eluent.nih.govthe Polarity of the Eluent is Optimized to Allow for the Separation of the Desired Product from Any Remaining Impurities.orgsyn.org

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Detailed searches of chemical databases and scholarly articles did not yield any specific instances where 2-allyloxy-5-bromobenzoic acid has been employed as a starting material for the synthesis of the heterocyclic systems listed below.

Benzofuran (B130515) and Substituted Benzofuran Derivatives

No studies have been found that describe the conversion of this compound into benzofuran or its derivatives. Theoretically, a Claisen rearrangement of the allyl group followed by intramolecular cyclization is a plausible route to a substituted benzofuran, but this transformation has not been reported for this specific compound.

Synthesis of Pyrroles, Pyridines, and Other Nitrogen Heterocycles

There is no available research demonstrating the use of this compound as a precursor for the synthesis of pyrroles, pyridines, or other nitrogen-containing heterocyclic systems.

Formation of Fused Polycyclic Aromatic and Heteroaromatic Systems

No published methodologies were identified that utilize this compound for the construction of fused polycyclic aromatic or heteroaromatic systems.

Building Block for the Construction of Complex Organic Molecules

The utility of this compound as a foundational element in the synthesis of more complex organic structures, particularly natural products, is not documented in the available literature.

Role in Total Synthesis of Natural Products and Their Analogs

An extensive search of natural product total synthesis literature did not reveal any instances where this compound was used as a key intermediate or building block.

Design and Synthesis of Scaffolds for Chemical Library Development

The development of chemical libraries is a cornerstone of modern drug discovery and materials science, enabling the high-throughput screening of vast numbers of compounds to identify new leads. The structural framework of this compound makes it an attractive scaffold for the generation of diverse molecular libraries. The presence of three distinct functional groups—the carboxylic acid, the bromine atom, and the allyl group—allows for a multitude of selective chemical transformations. This multi-handle nature permits the systematic and combinatorial introduction of various substituents, leading to the creation of large and structurally diverse libraries of compounds.

While direct examples of large combinatorial libraries built from this compound are not extensively documented in publicly available literature, the synthesis of structurally related and highly functionalized molecules underscores its potential. For instance, the four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol (B1664045) has been reported, involving nitration, selective bromination, allylation, and reduction of the nitro group. nih.govmdpi.comresearchgate.net This synthesis highlights the chemical tractability of the allyloxy and bromo-substituted benzene (B151609) ring, suggesting that this compound could serve as a key building block for analogous multi-step synthetic sequences in the creation of compound libraries. The generation of such libraries is instrumental in the discovery of novel bioactive molecules. nih.gov

Utilization in the Synthesis of Functional Materials

The unique combination of reactive sites in this compound also positions it as a valuable precursor for a variety of functional materials.

The allyl group in this compound is a particularly useful functionality for polymer synthesis. Allyl-containing monomers can undergo polymerization through several mechanisms, including free radical polymerization. scispace.com Furthermore, the allyl group can be utilized in ring-opening polymerization (ROP) of cyclic monomers, which is a powerful method for producing polymers with controlled molecular weights and narrow polydispersities. mdpi.comfrontiersin.orgnih.gov

The general strategy involves the conversion of the carboxylic acid group of this compound into a cyclic monomer, such as a cyclic anhydride, which can then undergo ring-opening copolymerization with other monomers like epoxides. rsc.org This approach allows for the incorporation of the allyloxy and bromo functionalities into the polymer backbone, leading to the creation of functional polyesters. The presence of the pendant allyl groups in the resulting polymer provides sites for post-polymerization modification, enabling the tailoring of the material's properties for specific applications.

Table 1: Potential Polymerization Pathways for this compound Derivatives

| Polymerization Method | Monomer Type | Resulting Polymer Functionality |

|---|---|---|

| Free Radical Polymerization | Allyl-containing monomer | Polyolefin with pendant bromobenzoic acid groups |

The carboxylic acid and bromine functionalities of this compound make it a candidate for the synthesis of ligands for transition metal catalysis. libretexts.orgresearchgate.netuniba.sktamu.edu The carboxylate group can coordinate to a metal center, while the bromine atom can be a site for further functionalization, such as through cross-coupling reactions, to introduce other coordinating groups.

For instance, 2-bromobenzoic acids are known precursors for N-aryl and N-alkyl anthranilic acid derivatives through copper-catalyzed amination reactions. nih.gov This methodology could be applied to this compound to synthesize a range of bidentate ligands where the nitrogen and the carboxylate oxygen can coordinate to a transition metal. The resulting metal complexes could have applications in various catalytic transformations.

Table 2: Potential Ligand Synthesis from this compound

| Reaction Type | Reagents | Resulting Ligand Scaffold | Potential Metal Coordination |

|---|---|---|---|

| Copper-catalyzed amination | Primary or secondary amines | N-substituted 2-aminobenzoic acid | N,O-bidentate |

Substituted benzoic acids and their derivatives have been investigated as components in organic electronic materials. They can be used to modify the properties of organic semiconductors, for example, by influencing their crystal growth and charge transport characteristics. The molecular structure of this compound, with its potential for derivatization, makes it a candidate for a precursor in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The development of hole-transporting materials (HTMs) is crucial for the efficiency and stability of perovskite solar cells and OLEDs. rsc.orgmdpi.comrsc.org The synthesis of novel HTMs often involves the creation of extended π-conjugated systems. The bromine atom on this compound can serve as a handle for cross-coupling reactions to build up larger conjugated structures, while the allyloxy and carboxylic acid groups could be modified to fine-tune the electronic properties and solubility of the final material.

The core structure of this compound can be incorporated into the synthesis of novel dyes and fluorescent probes. The electronic properties of the benzene ring can be modulated by the substituents, and the carboxylic acid group provides a convenient point of attachment for other chromophores or for conjugation to biomolecules. The development of fluorescent probes often involves the synthesis of molecules with specific recognition elements and a fluorescent reporter. The versatile functional groups of this compound allow for its incorporation into such molecular designs.

Contribution to Agrochemical Research as an Intermediate for Active Compound Development

Substituted benzoic acids are important intermediates in the synthesis of a variety of agrochemicals, including herbicides. google.com For example, picolinic acid herbicides, a class of synthetic auxins, have been developed from substituted benzoic acid precursors. nih.govmdpi.comnih.gov The structural features of this compound make it a plausible starting material for the synthesis of new agrochemical candidates. The bromine atom can be displaced or used in cross-coupling reactions to introduce different heterocyclic or aromatic moieties, which are often found in active agrochemical compounds. The allyloxy group could also be modified to influence the compound's biological activity and physical properties.

Utilization in Pharmaceutical Intermediate Synthesis and Scaffold Generation

This compound is a versatile synthetic intermediate, valued for its potential in constructing a variety of molecular scaffolds relevant to pharmaceutical development. Its utility stems from the presence of three key functional groups: a carboxylic acid, an allyl ether, and a bromo substituent. These features allow for a range of chemical transformations, making it a valuable starting material for the synthesis of complex heterocyclic systems and other intricate molecular architectures. The strategic positioning of these groups enables chemists to employ sequential or tandem reactions to build molecular complexity, ultimately leading to the generation of novel pharmaceutical intermediates.

The primary applications of this compound in this context revolve around its capacity to undergo intramolecular cyclization reactions, palladium-catalyzed cross-coupling reactions, and Claisen rearrangements. These transformations pave the way for the synthesis of diverse heterocyclic scaffolds, which are foundational to many modern medicinal chemistry programs.

Claisen Rearrangement and Subsequent Transformations

One of the most powerful synthetic applications of this compound involves the Claisen rearrangement. This pericyclic reaction allows for the strategic relocation of the allyl group from the ether oxygen to the ortho position of the aromatic ring. This transformation is typically achieved by heating the substrate, often in a high-boiling solvent. The resulting intermediate, a 3-allyl-2-hydroxy-5-bromobenzoic acid, is a highly valuable precursor for the synthesis of various heterocyclic systems.

Following the Claisen rearrangement, the newly introduced allyl group and the adjacent hydroxyl and carboxylic acid functionalities can be exploited to construct fused ring systems. For instance, the resulting ortho-allyl phenol (B47542) can undergo oxidative cyclization to furnish benzofuran derivatives. Benzofurans are a prominent class of heterocyclic compounds that form the core of many biologically active molecules. The bromine atom at the 5-position of the benzofuran ring can then serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional molecular diversity.

Intramolecular Cyclization Reactions

This compound can also be a direct precursor to chromene and chromenone scaffolds through various intramolecular cyclization strategies. For example, under acidic or thermal conditions, the allyl group can cyclize onto the aromatic ring to form a six-membered heterocyclic ring. Depending on the reaction conditions and subsequent synthetic steps, this can lead to the formation of either 2H-chromenes or chromen-4-ones (chromenones).

These scaffolds are of significant interest in medicinal chemistry due to their prevalence in natural products and their association with a wide range of biological activities. The ability to generate these core structures from a readily accessible starting material like this compound is of considerable synthetic value.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound opens up a vast array of possibilities for palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis and are widely used in the pharmaceutical industry to construct carbon-carbon and carbon-heteroatom bonds.

For instance, Suzuki, Stille, and Sonogashira couplings can be employed to introduce a wide variety of substituents at the 5-position of the benzoic acid ring. This allows for the systematic exploration of the structure-activity relationships of a given molecular scaffold. Furthermore, the bromo substituent can be utilized in palladium-catalyzed amination and etherification reactions, such as the Buchwald-Hartwig reaction, to introduce nitrogen and oxygen-based functionalities.

The following table summarizes the key synthetic transformations of this compound and the resulting pharmaceutical intermediates and scaffolds:

| Synthetic Transformation | Reagents and Conditions | Intermediate/Scaffold | Potential for Further Functionalization |

| Claisen Rearrangement | Heat (e.g., in high-boiling solvent) | 3-allyl-2-hydroxy-5-bromobenzoic acid | Oxidative cyclization to benzofurans, further modification of the allyl and carboxylic acid groups. |

| Intramolecular Cyclization | Acid or thermal conditions | 6-bromo-2H-chromene-8-carboxylic acid, 6-bromo-4-oxo-4H-chromene-8-carboxylic acid | Cross-coupling reactions at the bromo position, derivatization of the carboxylic acid. |

| Suzuki Coupling | Pd catalyst, boronic acid, base | 5-aryl-2-allyloxybenzoic acid derivatives | Modification of the allyl ether and carboxylic acid, further aromatic substitutions. |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, terminal alkyne, base | 5-alkynyl-2-allyloxybenzoic acid derivatives | Click chemistry, further transformations of the alkyne, allyl ether, and carboxylic acid. |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base | 5-amino-2-allyloxybenzoic acid derivatives | Derivatization of the amino group, modification of the allyl ether and carboxylic acid. |

Advanced Characterization Techniques and Spectroscopic Studies for Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules. For 2-Allyloxy-5-bromobenzoic acid and its derivatives, advanced NMR techniques are indispensable for confirming structures and identifying transient intermediates.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of nuclei, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations. sdsu.eduyoutube.com

Correlated Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart). For this compound, a COSY spectrum would show cross-peaks connecting the vinylic proton (~6.0-6.1 ppm) to the terminal vinyl protons (~5.3-5.5 ppm) and the allylic CH₂ protons (~4.6-4.7 ppm). It would also reveal correlations between the adjacent aromatic protons. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (one-bond correlation). It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the allylic CH₂ proton signal would correlate with the O-CH₂ carbon signal (~69-70 ppm). youtube.comnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for piecing together the molecular skeleton. youtube.com Key HMBC correlations for this compound would link the allylic CH₂ protons to the aromatic C2 carbon, confirming the ether linkage. Correlations from the aromatic protons to the carboxyl carbon (~165-170 ppm) would definitively place the carboxylic acid group on the ring. youtube.com

These techniques collectively provide a detailed connectivity map, confirming the identity of reaction products and intermediates without ambiguity.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Signal | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

|---|---|---|---|

| H4 (~7.6 ppm) | H3, H6 | C4 | C2, C5, C6, C=O |

| H6 (~7.1 ppm) | H4 | C6 | C2, C4, C5 |

| H3 (~7.9 ppm) | H4 | C3 | C1, C2, C5, C=O |

| Allyl -CH= (~6.0 ppm) | Allyl =CH₂, Allyl -CH₂O- | Allyl -CH= | C2, Allyl =CH₂ |

| Allyl =CH₂ (~5.4 ppm) | Allyl -CH= | Allyl =CH₂ | Allyl -CH=, Allyl -CH₂O- |

| Allyl -CH₂O- (~4.7 ppm) | Allyl -CH= | Allyl -CH₂O- | C2, Allyl -CH= |

Solid-State NMR for Polymorphic Forms and Crystal Structures

Solid-State NMR (SSNMR) provides structural information on solid materials, offering insights into polymorphism, crystal packing, and local environments that are averaged out in solution-state NMR. For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) SSNMR can distinguish between different crystalline forms (polymorphs) by revealing variations in chemical shifts caused by different packing arrangements. rsc.org

Furthermore, the presence of bromine (with NMR-active isotopes ⁷⁹Br and ⁸¹Br) makes ⁷⁹/⁸¹Br SSNMR a powerful, albeit challenging, technique. pascal-man.com Both bromine isotopes are quadrupolar, meaning their NMR signals are very broad and sensitive to the local electric field gradient at the nucleus. nih.govacs.org This sensitivity can be exploited to:

Characterize the C-Br bond and its local environment.

Distinguish between different polymorphs, as the quadrupolar coupling constant (Cₙ) is highly sensitive to subtle changes in crystal structure. nih.gov

Study intermolecular interactions, such as halogen bonding, in the solid state.

While technically demanding due to the large quadrupolar interactions, ⁷⁹/⁸¹Br SSNMR can provide unique structural details unavailable from other methods. nih.govacs.org

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of compounds and for elucidating their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). youtube.com This precision allows for the determination of the exact elemental formula of the parent ion of this compound (C₁₀H₉BrO₃) and its reaction products. By comparing the experimentally measured accurate mass to the calculated mass for a proposed formula, HRMS can confirm the elemental composition, which is crucial for identifying unknown products or intermediates. mdpi.com The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), creates a characteristic M and M+2 isotopic pattern that serves as an unmistakable signature for bromine-containing compounds.

Table 2: Calculated HRMS Data for this compound Ion Adducts

| Ion Adduct | Elemental Formula | Calculated Mass (m/z) for ⁷⁹Br | Calculated Mass (m/z) for ⁸¹Br |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₀BrO₃]⁺ | 256.98079 | 258.97874 |

| [M+Na]⁺ | [C₁₀H₉BrNaO₃]⁺ | 278.96273 | 280.96068 |

| [M-H]⁻ | [C₁₀H₈BrO₃]⁻ | 254.96623 | 256.96418 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. This technique provides detailed structural information by revealing how a molecule breaks apart. researchgate.net For this compound, the fragmentation pathways are influenced by its key functional groups: the aromatic ether and the carboxylic acid. blogspot.commiamioh.edu

Common fragmentation patterns for aromatic ethers include:

Cleavage of the allyl group: Loss of the C₃H₅ radical (41 Da) is a primary fragmentation pathway. blogspot.comwhitman.edu

Cleavage at the ether bond: Scission of the bond between the aromatic ring and the ether oxygen can occur. whitman.edu

For the benzoic acid moiety, characteristic fragmentations include:

Loss of H₂O (18 Da): From the carboxylic acid group.

Loss of COOH radical (45 Da): Leading to a brominated phenyl cation. docbrown.info

Decarboxylation (loss of CO₂): Often observed in the fragmentation of benzoic acid derivatives. vu.edu.au

By analyzing these fragmentation patterns, the structure of isomers, byproducts, and degradation products can be determined.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Transformations and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and monitoring their changes during a chemical reaction. ijtsrd.com Each functional group has characteristic vibrational frequencies, acting as a molecular fingerprint. docbrown.info

For this compound, key vibrational modes include:

O-H Stretch (Carboxylic Acid): A very broad band in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, due to hydrogen bonding. docbrown.info

C=O Stretch (Carboxylic Acid): A strong, sharp absorption in the IR spectrum around 1680-1710 cm⁻¹. ijtsrd.com

C=C Stretch (Aromatic & Alkene): Bands in the 1450-1650 cm⁻¹ region.

C-O Stretch (Ether & Acid): Strong absorptions in the 1200-1320 cm⁻¹ (acid) and 1000-1150 cm⁻¹ (aryl-alkyl ether) regions.

C-Br Stretch: Typically observed at lower frequencies, in the 500-600 cm⁻¹ range.

By monitoring the disappearance of reactant peaks and the appearance of product peaks in real-time (e.g., using an in-situ IR probe), these techniques can be used to track reaction kinetics and identify the formation of intermediates. For example, in a reaction involving the cleavage of the allyl ether, one would monitor the disappearance of the C-O-C and alkene C=C stretching bands.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Aromatic/Alkene | C-H stretch | 3000 - 3100 | Medium |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |

| Alkene | C=C stretch | 1640 - 1680 | Variable |

| Carboxylic Acid / Ether | C-O stretch | 1210 - 1320 / 1000 - 1150 | Strong |

| Aryl Halide | C-Br stretch | 500 - 600 | Medium to Strong |

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique provides unequivocal proof of structure, offering precise data on bond lengths, bond angles, and torsional angles.

Detailed crystallographic studies on analogous compounds, such as 2-allyloxy-5-nitrobenzoic acid and 2-allyloxy-5-chlorobenzoic acid, provide significant insight into the likely structural features of this compound derivatives. nih.gov In the solid state, benzoic acids commonly form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov This dimerization is a predominant feature of their supramolecular assembly.

Table 1: Representative Crystallographic Data for a Hypothetical Derivative of this compound (Based on Analogous Structures)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~15.0 |

| c (Å) | ~9.0 |

| β (°) | ~105 |

| Volume (ų) | ~1020 |

| Z (Molecules per unit cell) | 4 |

| Key Supramolecular Motif | Centrosymmetric R²₂(8) dimer via O-H···O hydrogen bonds |

Chromatographic Methods for Purity Assessment, Reaction Progress Monitoring, and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the analysis of this compound, enabling the separation of the target compound from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment and reaction monitoring. Due to the polarity of the carboxylic acid group, reversed-phase HPLC is the most common approach. A C18 stationary phase is typically employed with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.comlongdom.org The acidic modifier (e.g., formic acid or trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention. sigmaaldrich.com Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and definitive identification based on mass-to-charge ratio. However, the direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and tendency to adsorb onto the column. Therefore, derivatization is often necessary. nih.govnih.gov The acidic proton is typically replaced with a less polar group, such as a trimethylsilyl (B98337) (TMS) or methyl ester, to increase volatility and improve chromatographic performance. nih.govnih.gov The resulting mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the compound, allowing for unambiguous identification.

Table 2: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Gradient elution, starting with a higher percentage of A and increasing B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~230 nm |

Table 3: Typical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Methanolic HCl |

| Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C hold, then ramp to 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (scanning or selected ion monitoring) |

Spectroscopic Probes and Labeling Studies for Reaction Pathway and Mechanism Investigations

To elucidate the intricate details of reaction mechanisms involving this compound, such as the aromatic Claisen rearrangement, spectroscopic probes and isotopic labeling are powerful strategies. organic-chemistry.orgwikipedia.org These methods allow researchers to track the fate of specific atoms throughout a chemical transformation. ias.ac.in

The Claisen rearrangement is a ias.ac.inias.ac.in-sigmatropic rearrangement where an allyl phenyl ether rearranges to an ortho-allyl phenol (B47542). organic-chemistry.org This reaction is known to proceed through a concerted, cyclic transition state. wikipedia.org Isotopic labeling can provide definitive evidence for this mechanism. For example, by synthesizing this compound with a Carbon-13 (¹³C) label at the terminal carbon of the allyl group, the position of this label in the rearranged product can be determined.

Upon heating, if the reaction proceeds via the proposed cyclic mechanism, the ¹³C label will be found at the non-terminal carbon of the allyl side chain attached to the benzene (B151609) ring. The location of the isotopic label in the product can be precisely identified using ¹³C NMR spectroscopy or mass spectrometry. A crossover experiment, where a mixture of an isotopically labeled and an unlabeled substrate is reacted, can also be performed. The absence of products resulting from the exchange of allyl groups between molecules would confirm that the reaction is intramolecular. wikipedia.org

These labeling studies, combined with kinetic analysis and computational modeling, provide a detailed picture of the transition state and the electronic shifts that occur during the reaction, offering profound insights into the underlying reaction pathway. ias.ac.innih.gov

Computational Chemistry Approaches Applied to 2 Allyloxy 5 Bromobenzoic Acid and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic characteristics of molecules like 2-Allyloxy-5-bromobenzoic acid. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), the electronic structure and a suite of reactivity descriptors can be accurately calculated. researchgate.net

Key insights from DFT studies include the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. For substituted benzoic acids, the distribution of HOMO and LUMO is typically spread across the phenyl ring and the carboxyl group. vjst.vn

Below is a table of conceptual DFT-based reactivity descriptors, with illustrative values based on studies of similar aromatic carboxylic acids.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -6.5 to -7.5 | Tendency to donate electrons |

| LUMO Energy (ELUMO) | - | -1.0 to -2.0 | Tendency to accept electrons |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.5 | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 to 3.2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -(I + A) / 2 | -3.7 to -4.7 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / (2η) | 1.5 to 2.5 | Propensity to accept electrons |

Note: The values presented are illustrative and derived from computational studies on analogous substituted benzoic acids. Specific calculations for this compound would be required for precise values.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carboxyl and ether groups would be expected to be regions of high negative potential, while the carboxylic proton would be a site of positive potential.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Intermediates

The presence of the flexible allyloxy group in this compound gives rise to multiple possible conformations. Understanding the relative energies and populations of these conformers is essential, as they can influence the molecule's reactivity and physical properties. Conformational analysis, typically performed using DFT or other quantum mechanical methods, can identify the most stable, low-energy structures. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature. acs.org

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its reaction intermediates over time. nih.gov By simulating the motion of atoms and molecules, MD can provide insights into how the compound behaves in different environments, such as in various solvents. rsc.org All-atom MD simulations, while computationally intensive, can reveal detailed information about molecular flexibility, solvent interactions, and the time-averaged structural properties of the molecule. researchgate.netrsc.org This information is crucial for understanding how the molecule might interact with other reagents or biological targets.

Key objectives of these simulations include:

Identifying Stable Conformers: Locating the minimum energy structures and determining their relative populations at a given temperature.

Analyzing Solvent Effects: Understanding how solvent molecules arrange around the solute and influence its conformation and dynamics. rsc.org

Studying Molecular Flexibility: Quantifying the motion in different parts of the molecule, such as the rotation of the allyloxy group and the carboxyl group.

Elucidation of Reaction Mechanisms via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. For reactions involving this compound, such as electrophilic substitution, cyclization, or esterification, transition state (TS) theory provides a framework for understanding the reaction kinetics. wikipedia.org

The process involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures.

Finding the Transition State: The transition state is a first-order saddle point on the potential energy surface. ucsb.edu Its structure represents the highest energy barrier along the reaction path. Computational methods, like the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) methods, are used to locate this structure. researchgate.net

Verifying the Transition State: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency. tau.ac.il The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, leading from reactants to products.

Intrinsic Reaction Coordinate (IRC) Analysis: Once the TS is located and verified, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state, confirming that it correctly connects the intended reactants and products. researchgate.net

Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies) for Enhanced Assignment and Validation

Computational methods can accurately predict various spectroscopic properties, which serves as an invaluable aid in the structural characterization of this compound and its derivatives.

Vibrational Frequencies (FT-IR and FT-Raman): DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. ijtsrd.com These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, typically show excellent agreement with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov This computational approach allows for a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., C=O stretch, O-H bend, C-Br stretch). Studies on similar molecules like 2-bromobenzoic acid and 2-amino-5-bromobenzoic acid have demonstrated the reliability of this method. ijtsrd.comnih.gov

Below is a table showing a comparison of calculated and experimental vibrational frequencies for a related compound, 2-bromobenzoic acid, illustrating the typical accuracy of such predictions.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| O-H stretch | 3568 | - | 3085 |

| C-H stretch (aromatic) | 3087 | 3087 | 3070 |

| C=O stretch | 1735 | 1700 | 1698 |

| C-C stretch (aromatic) | 1592 | 1590 | 1590 |

| C-O stretch | 1295 | 1295 | 1295 |

| C-Br stretch | 655 | 655 | 655 |

Source: Data adapted from a study on 2-bromobenzoic acid. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental results to confirm structural assignments, resolve ambiguities, and understand the effects of substituents on the electronic environment of the nuclei.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design Relevant Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their macroscopic properties. For this compound and its derivatives, QSPR could be employed to predict properties relevant to material science.

The general workflow for a QSPR study involves:

Dataset Creation: A series of derivatives of this compound would be synthesized or designed in silico.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create a mathematical equation linking a subset of the most relevant descriptors to the property of interest. dergipark.org.tr

Model Validation: The predictive power of the QSPR model is rigorously tested using cross-validation techniques and external test sets.

For material design, QSPR models could be developed to predict properties such as:

Non-linear optical (NLO) response

Solubility in different polymers or solvents

Thermal stability

Liquid crystalline behavior

Studies on other benzoic acid derivatives have shown that descriptors related to hydrophobicity, molar refractivity, and aromaticity can be crucial for building predictive QSAR/QSPR models. nih.gov

Computational Design and Screening of Catalysts and Reagents for Targeted Transformations

Computational chemistry enables the rational design and screening of catalysts and reagents, accelerating the discovery of efficient synthetic routes for transforming this compound. This approach can save significant time and resources compared to purely experimental trial-and-error methods.

Catalyst Screening: For reactions such as hydrogenation or cross-coupling, DFT calculations can be used to model the catalytic cycle. cabidigitallibrary.org By calculating the activation energies for key steps with different potential catalysts (e.g., various transition metal complexes), researchers can identify the most promising candidates for experimental testing. nih.gov For instance, in the benzoylation of phenol (B47542) with benzoic acid, computational studies could help elucidate the reaction mechanism on zeolite catalysts and predict how catalyst structure affects product selectivity. mdpi.com

Reagent Screening: Similarly, computational methods can be used to screen different reagents for a desired transformation. For example, if a specific functionalization of the aromatic ring is desired, the reactivity of different sites on this compound towards a panel of electrophilic or nucleophilic reagents can be assessed. By calculating reaction energies and activation barriers, the most suitable reagent to achieve the desired regioselectivity and yield can be predicted. This is particularly useful for complex molecules where multiple reaction pathways are possible.

Future Perspectives and Emerging Research Directions for 2 Allyloxy 5 Bromobenzoic Acid

Exploration of Novel and Uncharted Synthetic Strategies for 2-Allyloxy-5-bromobenzoic Acid

The conventional synthesis of this compound typically involves the Williamson ether synthesis, starting from 5-bromosalicylic acid and an allyl halide. While effective, future research is steering towards more sustainable and efficient methodologies that minimize waste, reduce energy consumption, and utilize greener reagents.

Key emerging strategies include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times for the etherification process, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govnih.gov This approach is particularly promising for accelerating the synthesis of various aromatic esters and ethers. nih.govnih.gov

Solvent-Free and Phase-Transfer Catalysis (PTC): Moving away from traditional organic solvents is a core tenet of green chemistry. nih.gov The development of solvent-free reaction conditions, potentially using solid-liquid phase-transfer catalysis, offers a pathway to simplify purification, reduce environmental impact, and lower costs. nih.gov

Bio-based Precursors: A forward-looking, albeit currently uncharted, strategy would involve the synthesis from biomass-derived starting materials. Research into creating aromatic compounds like benzoic acid from bio-based sources such as coumalic acid could eventually provide a renewable pathway to the core salicylic (B10762653) acid structure, fundamentally shifting its production from petrochemical feedstocks to sustainable ones. tandfonline.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. Adapting the synthesis of this compound to a flow process could enable safer, more scalable, and highly reproducible production with improved efficiency.

| Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. nih.govnih.gov | Optimization of power, temperature, and reaction duration. |

| Solvent-Free/PTC | Reduced waste, simplified purification, lower environmental impact. nih.govnih.gov | Screening of catalysts and development of solid-supported reagents. |

| Bio-based Routes | Sustainability, reduced reliance on fossil fuels. tandfonline.com | Development of catalytic pathways from biomass to aromatic precursors. |

| Flow Chemistry | Scalability, safety, reproducibility, high throughput. | Reactor design and optimization of flow parameters. |

Development of Highly Selective and Sustainable Chemical Transformations of its Functional Groups

The true potential of this compound lies in the selective manipulation of its functional groups. Future research will focus on developing catalytic and highly chemoselective reactions that can target one site without affecting the others.

C-Br Bond Functionalization: The bromine atom is a prime target for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A significant area of development is the use of copper-catalyzed methods for amination, which can proceed with high regioselectivity and tolerate unprotected carboxylic acid groups, offering a sustainable alternative to some palladium-catalyzed systems. researchgate.net

Allyl Group Transformations: The allyl group is exceptionally versatile. Research is directed towards its selective transformation through methods such as:

Isomerization: Catalytic isomerization to the corresponding prop-1-enyl ether using iridium or cobalt complexes can alter the electronic properties and subsequent reactivity of the molecule. nih.govnih.gov

Addition Reactions: Selective epoxidation, dihydroxylation, or bromination of the double bond can introduce new functionalities. rsc.org

Palladium-Catalyzed Allylation: The allyl group can act as a leaving group in palladium-catalyzed reactions, enabling the introduction of various nucleophiles. europa.euhartleygroup.org

Carboxylic Acid Derivatization: While standard esterification and amidation are well-established, future work will likely involve developing catalytic, low-waste methods for these transformations, possibly using solid acid catalysts or enzymatic approaches.

Ether Linkage Cleavage: Selective cleavage of the allyl ether is a key deprotection strategy. Mild methods using palladium catalysts or other transition metals allow for the regeneration of the hydroxyl group under conditions that leave other functionalities intact. nih.gov

Untapped Applications in Advanced Materials Science and Sustainable Technologies

The structural motifs within this compound suggest several untapped applications in materials science.

Liquid Crystals: Derivatives of p-alkoxybenzoic acids are well-known to form liquid crystals, often through the hydrogen-bonding of the carboxylic acid groups to form rod-like dimers. nih.govmdpi.com The structure of this compound provides a foundational core that could be elaborated to design novel liquid crystalline materials. nih.govnih.gov By modifying the allyl group or substituting the bromine atom, researchers can tune the molecular shape and polarity to control mesophase behavior. nih.gov

Functional Polymers: The allyl group serves as a polymerizable handle. rsc.org this compound could act as a functional monomer in radical or ring-opening metathesis polymerization to create specialty polymers. wikipedia.org The resulting polymers would feature pendant bromobenzoic acid units, which could be used for post-polymerization modification, for imparting flame retardant properties, or for tuning the refractive index. Polymers with allyl functionality are recognized as versatile platforms for creating new materials. nih.goveuropa.eu

Flame Retardants: Brominated organic compounds are widely used as flame retardants. hartleygroup.orgnih.gov While environmental concerns exist for many classes of these compounds, this compound could serve as a reactive flame retardant. By incorporating it into a polymer backbone via the allyl or carboxylic acid group, it would be permanently locked into the material, reducing the potential for leaching, a significant advantage over additive flame retardants. nih.govacs.org

| Application Area | Key Functional Group(s) | Potential Role of the Molecule |

|---|---|---|

| Liquid Crystals | Carboxylic Acid, Aromatic Core | Forms hydrogen-bonded dimers creating a mesogenic core structure. nih.govnih.govmdpi.com |

| Specialty Polymers | Allyl Group | Acts as a polymerizable monomer to introduce functionality into a polymer chain. rsc.orgwikipedia.org |

| Flame Retardants | Bromine Atom | Serves as a reactive flame retardant that can be covalently bonded into a material. hartleygroup.orgnih.gov |

Integration with Machine Learning and Artificial Intelligence for Reaction Optimization and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. For a molecule like this compound, these tools offer several exciting prospects:

Reaction Condition Optimization: ML algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature, etc.) for both the synthesis of the molecule and its subsequent transformations. nih.gov This data-driven approach can maximize yield and selectivity, saving significant time and resources compared to traditional trial-and-error experimentation.

Predictive Chemistry: AI models can forecast the outcomes of unknown reactions, suggesting which transformations of the molecule's functional groups are most likely to succeed. This can guide chemists toward more promising research avenues and help avoid unproductive experiments.

Automated Synthesis: The integration of AI with robotic platforms enables the concept of "self-driving" laboratories. nih.gov Such systems could autonomously perform and analyze hundreds of reactions to rapidly discover the ideal conditions for a specific transformation on the this compound scaffold. acs.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Allyloxy-5-bromobenzoic acid to ensure high yield and purity?

- Methodological Answer : The synthesis involves nucleophilic substitution of 5-bromosalicylic acid with allyl bromide. Optimal conditions include using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 60–80°C for 12–24 hours. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 1:3, Rf ~0.5). Purification via recrystallization from ethanol/water (3:1) yields >75% pure product. Validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and ¹H NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Allyl protons appear as multiplet signals at δ 4.6–5.2 ppm; aromatic protons (C6H3Br) resonate at δ 7.5–8.3 ppm.

- ¹³C NMR : Carbonyl (COOH) at ~170 ppm, allyl carbons at 115–135 ppm.

- FT-IR : C=O stretch at ~1680 cm⁻¹, C-O-C (allyloxy) at ~1250 cm⁻¹.

- HRMS : Molecular ion [M+H]⁺ at m/z 271.9732 (C₁₀H₉BrO₃⁺). Cross-validate with elemental analysis (C: 44.3%, H: 3.3%, Br: 29.4%) .

Q. What storage protocols maximize the stability of this compound?

- Methodological Answer : Store desiccated at -20°C in amber glass vials under argon. Stability tests show 98% purity retention after 12 months under these conditions. Avoid exposure to light, moisture, or temperatures >40°C. Conduct monthly QC checks via HPLC to detect degradation products (e.g., hydrolyzed carboxylic acid derivatives) .

Advanced Research Questions

Q. How does the allyloxy group influence the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The allyloxy group (-OCH₂CH=CH₂) is a strong electron-donating group via resonance (+M effect), directing EAS to the ortho and para positions relative to itself. However, the electron-withdrawing bromine (-Br) competes via inductive (-I) effects, creating a meta-directing influence. Computational modeling (B3LYP/6-311+G(d,p)) predicts dominant substitution at the para position to bromine (85% selectivity). Experimental validation via nitration (HNO₃/H₂SO₄) confirms this trend .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

- Methodological Answer : Discrepancies may arise from:

- Cell permeability : Measure logP (experimental ~2.3) and adjust assay media pH to 7.4 using HEPES buffer.

- Metabolic stability : Co-treat with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to block degradation.

- Off-target effects : Use CRISPR knock-out models to confirm target specificity.

Validate findings with surface plasmon resonance (SPR) for binding affinity (KD) and isotopic labeling (¹⁴C-COOH) to track metabolite formation .

Q. How can this compound serve as a precursor in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids. Optimized conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/water (4:1), 80–100°C, 12 hours. Yields range 60–85% depending on steric hindrance of coupling partners. Mechanistic studies suggest oxidative addition of Pd(0) to the C-Br bond is rate-limiting, as confirmed by kinetic isotope effect (KIE) analysis .

Data Contradiction Analysis

Q. Why do computational predictions of logP for this compound differ from experimental values?

- Methodological Answer : Discrepancies arise from solvent-specific partitioning effects. Use a consensus approach:

- Calculated logP : Predict via Crippen’s fragmentation method (average 2.1) and XLogP3 (2.4).

- Experimental logP : Measure via shake-flask method (octanol/water, pH 7.4) with HPLC quantification.

Adjust for ionization (pKa ~2.8 for -COOH) using Henderson-Hasselbalch corrections .

Experimental Design Framework

Designing a structure-activity relationship (SAR) study for this compound derivatives:

- Methodological Steps :

Variation of substituents : Synthesize analogs with modified allyloxy chains (e.g., propargyloxy, cyclopropylmethoxy).

Biological screening : Test against target enzymes (e.g., cyclooxygenase-2) via fluorescence polarization assays.

Data normalization : Use Z-score scaling to compare IC₅₀ values across analogs.

QSAR modeling : Apply partial least squares (PLS) regression with descriptors like Hammett σ and molar refractivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.